N-ethyl-2,5-dimethoxy-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-ethyl-2,5-dimethoxy-N-phenylbenzenesulfonamide and its analogs involves complex chemical processes, aiming to enhance pharmacological properties for potential use as therapeutic agents. For instance, a study on the structure-activity relationships of arylsulfonamide analogs indicates strategies for chemical modifications to improve solubility and therapeutic potential, particularly in cancer treatments (Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of N-aryl-2,5-dimethoxybenzenesulfonamides has been extensively studied, revealing the importance of intramolecular interactions and the influence of different substituents on the supramolecular architecture. Detailed crystallographic analysis shows that these compounds exhibit various weak intermolecular interactions, contributing to their structural diversity (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-ethyl-2,5-dimethoxy-N-phenylbenzenesulfonamide's chemical properties are influenced by its ability to undergo various reactions. Studies on derivatives like N,N-dimethylbenzenesulfonamide show it can form different compounds through condensation with electrophilic compounds, demonstrating its reactivity and potential for creating a wide range of chemical entities (Watanabe et al., 1969).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2,5-dimethoxy-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)16-12-14(20-2)10-11-15(16)21-3/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOABUMPAZVBVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,5-dimethoxy-N-phenylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.